

Amg-458 solubility and preparation for experiments

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Compound of Interest

Compound Name: Amg-458

Cat. No.: B1684692

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Application Notes and Protocols: AMG-458

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of **AMG-458**, a potent and selective c-Met inhibitor, for use in both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information

Identifier	Value
IUPAC Name	1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
CAS Number	913376-83-7
Molecular Formula	C ₃₀ H ₂₉ N ₅ O ₅
Molecular Weight	539.6 g/mol

Solubility Data

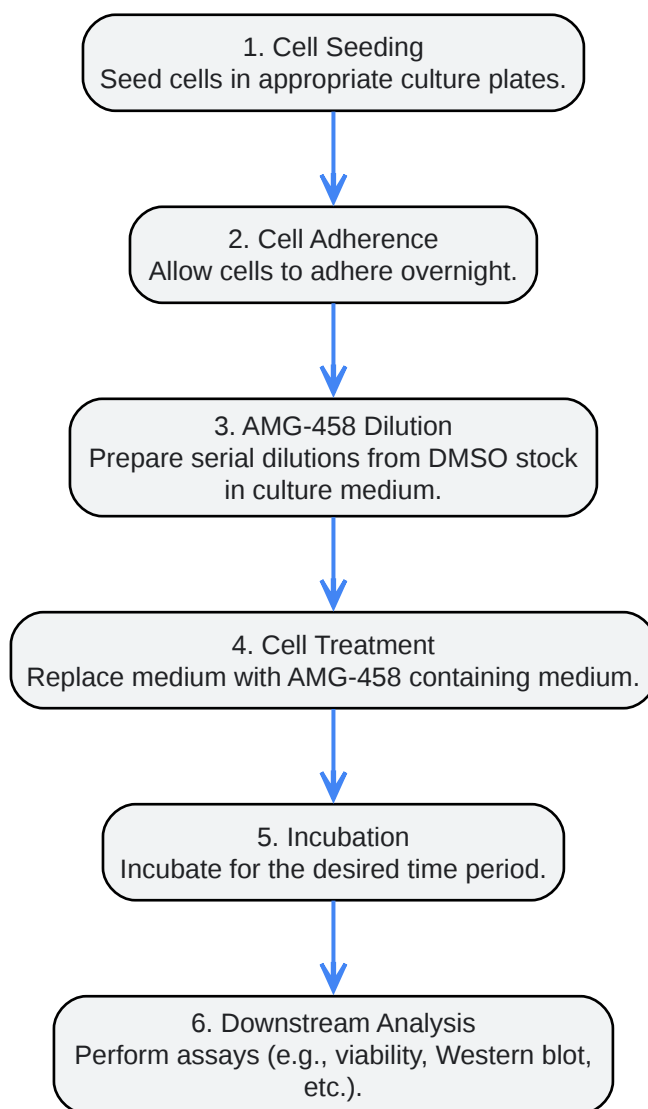
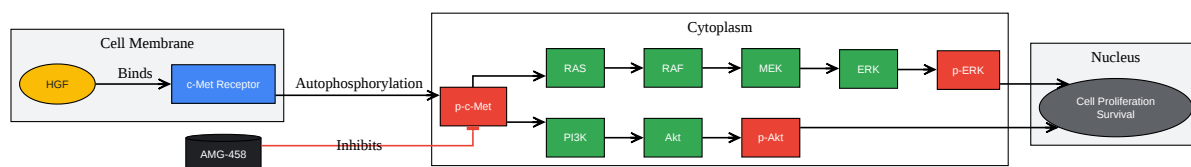
AMG-458 exhibits differential solubility in various solvents. It is essential to use the appropriate solvent for stock solution preparation and experimental dilutions to maintain the compound's integrity and activity.

Solvent	Solubility	Concentration	Notes
DMSO	Soluble	Up to 50 mg/mL (92.66 mM)[1]	Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Warming and sonication may be required to achieve higher concentrations. [1]
Water	Insoluble	-	
Ethanol	Insoluble	-	
15% Captisol + Citrate Vehicle	Soluble	28 mg/mL[3]	Suitable for in vivo oral formulations.
20% Captisol (pH 3.5)	Soluble	1 mg/kg (for a 1 mg/mL solution)	Suitable for in vivo intravenous (IV) administration.[1] The pH should be adjusted using methanesulfonic acid.[1]

Mechanism of Action and Signaling Pathway

AMG-458 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[2][4][5] c-Met is a key driver in cell survival, proliferation, migration, and invasion.[6] Upon binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades.[6] **AMG-458** effectively inhibits this phosphorylation.

The inhibition of c-Met by **AMG-458** leads to the downregulation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This results in reduced cell proliferation and increased apoptosis in cancer cells that exhibit high levels of c-Met expression and phosphorylation.^{[2][7]}



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